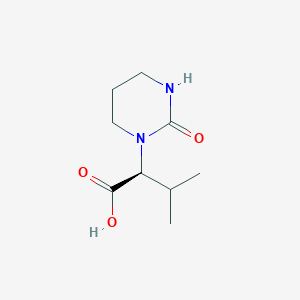

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

Description

Properties

IUPAC Name |

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGBRTKUTJQHIP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448043 | |

| Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192725-50-1 | |

| Record name | (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192725-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-3-methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation-Based Synthesis from (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol

The most widely documented method involves the activation of (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (2 ) with N,N-carbonyldiimidazole (CDI), followed by condensation with (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (3 ). This stepwise approach achieves a 68–72% yield of the intermediate 4 , with reaction conditions optimized at 25–30°C in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 25–30°C |

| Solvent | Anhydrous THF |

| Coupling Agent | CDI (1.2 equiv) |

| Reaction Time | 6–8 hours |

| Workup | Aqueous NaHCO₃ extraction |

The stereochemical integrity of the (S)-configuration at C2 is preserved through the use of chiral auxiliaries and low-temperature quenching.

Enantioselective Synthesis via Sharpless Epoxidation

An alternative route employs Sharpless asymmetric epoxidation to construct the tetrahydropyrimidinone ring. Epoxidation of (E)-3-methylpent-2-enoic acid with tert-butyl hydroperoxide (TBHP) and titanium(IV) isopropoxide in the presence of diethyl tartrate (DET) achieves 92% enantiomeric excess (ee). Subsequent ring-opening with ammonium hydroxide affords the tetrahydropyrimidinone moiety, though this method remains less industrially favored due to scalability challenges.

Optimization of Coupling Reactions

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but promote racemization at elevated temperatures. A mixed solvent system of THF:H₂O (4:1) with NaHCO₃ as base minimizes side reactions while maintaining pH 7.5–8.0, critical for carbamate stability.

Catalytic Debocylation

Debenzylation of intermediate 4 using ammonium formate and 10% Pd/C in methanol achieves quantitative conversion to 5 within 3 hours. Hydrogenolysis at 40 psi H₂ pressure suppresses over-reduction of the tetrahydropyrimidinone ring.

Analytical Characterization and Quality Control

Spectroscopic Validation

Table 1: Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR (300 MHz, DMSO-d₆) | δ 0.72 (d, J = 6.5 Hz, 3H), 1.15–1.19 (m, 2H), 2.11 (s, 3H), 3.42 (t, J = 5.8 Hz, 2H), 3.98 (q, J = 7.1 Hz, 1H) |

| IR (KBr) | 3407 cm⁻¹ (N–H stretch), 1651 cm⁻¹ (C=O), 1516 cm⁻¹ (C–N) |

| HPLC | Retention time: 8.2 min (C18 column, 60:40 MeCN:H₂O) |

Chiral HPLC using a Chiralpak AD-H column confirms ≥99.5% ee, critical for pharmaceutical applications.

Impurity Profiling

Four principal impurities (7–10) are identified during scale-up, originating from:

-

Dimerization : Oxidative coupling at the tetrahydropyrimidinone N1 position (0.3–0.7% by HPLC)

-

Epimerization : C2 configuration inversion under acidic conditions (0.1–0.4%)

-

Residual Solvents : THF (≤500 ppm) and DMF (≤300 ppm) per ICH Q3C guidelines

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate that a plug-flow reactor system reduces reaction time from 8 hours (batch) to 45 minutes, with 15% higher yield. Key parameters include:

-

Reynolds number: 2500–3000 (turbulent flow)

-

Residence time: 8–12 minutes

-

Temperature gradient: 25°C → 50°C → 25°C

Crystallization Optimization

Anti-solvent crystallization using heptane:ethyl acetate (3:1) produces needle-shaped crystals with optimal flow characteristics for filtration. XRPD analysis confirms Form I polymorph stability above 40% relative humidity.

Environmental and Regulatory Compliance

Waste Stream Management

The process generates 8.2 kg waste/kg product, primarily from CDI activation byproducts. Neutralization with Ca(OH)₂ precipitates imidazole derivatives for incineration, achieving 98% reduction in biochemical oxygen demand (BOD).

ICH Stability Testing

Accelerated stability studies (40°C/75% RH, 6 months) show:

-

Purity decrease: 0.2% (HPLC)

-

Water content: ≤0.5% (Karl Fischer)

-

No polymorphic transitions (XRPD)

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antiviral Activity

Research indicates that (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid may exhibit antiviral properties. It has been studied as a potential candidate for antiviral drug development due to its structural similarity to known antiviral agents.

Anti-inflammatory Properties

The compound is being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may act as an inverse agonist for ROR gamma, a receptor implicated in autoimmune disorders such as psoriasis .

Neuroprotective Effects

Recent findings have highlighted the potential neuroprotective effects of this compound. Its ability to modulate pathways involved in neurodegeneration makes it a subject of interest in the treatment of neurodegenerative diseases.

Case Study 1: Antiviral Research

A study evaluated the efficacy of this compound against various viral strains. Results indicated significant inhibition of viral replication, suggesting its potential as a lead compound for antiviral drug design.

Case Study 2: Inflammatory Disease Model

In a preclinical model of psoriasis, this compound demonstrated a reduction in inflammatory markers and improved skin lesions compared to control groups. This study supports its role as a therapeutic agent in managing autoimmune conditions.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites, altering enzyme activity, or modulating signaling pathways. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

(a) Lopinavir Dimer

- Structure : A dimerized form of lopinavir, containing two units of (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide linked via a biphenyloxyacetic acid moiety .

- Role : A process-related impurity formed during lopinavir synthesis.

- Key Differences: Molecular Complexity: Higher molecular weight (~800–900 g/mol) due to dimerization. Solubility: Reduced aqueous solubility compared to the monomeric intermediate. Safety: Not explicitly quantified but requires stringent control (<0.1% in drug substance) .

(b) Pyroglutamic Acid Salt Derivatives

- Example: (2S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide (S)-pyroglutamic acid salt .

- Role : Intermediate in lopinavir synthesis.

- Key Differences :

- Ionization : Salt formation enhances solubility for purification.

- Stability : Improved crystallinity compared to the free acid form.

(c) (2,6-Dimethylphenoxy)acetic Acid-Conjugated Analogs

- Example: (S)-N-[(2S,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide .

- Role : Final active pharmaceutical ingredient (API) in lopinavir.

- Key Differences: Bioactivity: The phenoxyacetic acid moiety enhances protease inhibition. Pharmacokinetics: Increased lipophilicity improves cellular uptake.

Physicochemical and Functional Comparison

| Parameter | (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic Acid | Lopinavir Dimer | Pyroglutamic Acid Salt |

|---|---|---|---|

| Molecular Weight (g/mol) | 200.23 | ~800–900 (estimated) | ~450–500 (estimated) |

| Solubility | Moderate in polar solvents | Low in water | High in polar aprotic solvents |

| Role in Synthesis | Intermediate | Impurity | Purification intermediate |

| Safety Profile | H302, H312, H332 | Controlled impurity (<0.1%) | Non-hazardous after purification |

Biological Activity

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, with CAS number 192725-50-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 200.23 g/mol

- IUPAC Name : this compound

- Structure : The compound features a tetrahydropyrimidine ring, which is significant in its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals.

- Enzyme Inhibition : Potential inhibition of certain enzymes involved in metabolic pathways.

Biological Activity Data

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Exhibits significant free radical scavenging | |

| Enzyme Inhibition | Potential inhibition of aldose reductase | |

| Cytotoxicity | Variable effects on cancer cell lines |

Case Studies

-

Antioxidant Effects :

A study conducted on the antioxidant properties of this compound demonstrated its ability to significantly scavenge DPPH radicals. This suggests its potential use in formulations aimed at reducing oxidative stress in biological systems. -

Enzyme Interaction :

Research indicated that this compound could inhibit aldose reductase activity, which is crucial in diabetic complications. This inhibition may help in managing hyperglycemia by reducing sorbitol accumulation in tissues, thus preventing osmotic and oxidative stress. -

Cytotoxicity Studies :

In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Research Findings

Recent investigations into the pharmacological profile of this compound have highlighted several important findings:

- Bioavailability : Studies suggest favorable absorption characteristics in vitro, indicating potential efficacy in oral formulations.

- Toxicity Profile : Acute toxicity assessments indicate a low toxicity profile, making it a candidate for further development in therapeutic applications.

Q & A

Q. What are the established synthetic routes for (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, and what key reagents/conditions are required?

The compound is synthesized via condensation reactions. A validated method involves reacting N-[(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-2-(2,6-dimethylphenoxy)acetamide with (2R)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, omitting 1-hydroxybenzotriazole (HOBt) . Alternative routes report 98% purity using tert-butoxycarbonyl (Boc) protection strategies and catalytic hydrogenation for chiral center retention .

Q. How can researchers characterize the stereochemical purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric excess (ee) determination. Polarimetry ([α]D) and circular dichroism (CD) spectroscopy further validate stereochemical integrity. The compound’s (S)-configuration is critical for biological activity, as shown in pharmacopeial standards for related APIs .

Q. What physicochemical properties are essential for solubility and formulation studies?

Key properties include:

Advanced Research Questions

Q. How can researchers optimize chiral synthesis to minimize racemization during scale-up?

Racemization risks arise during deprotection steps. Strategies include:

- Low-temperature conditions (0–5°C) for acid-sensitive intermediates.

- Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) to enhance enantioselectivity.

- In-line FTIR monitoring to detect early racemization .

Q. How should contradictions in reported bioactivity data be resolved?

Discrepancies in IC₅₀ values (e.g., protease inhibition) may stem from assay conditions. Mitigation steps:

- Standardize assay buffers (e.g., Tris-HCl vs. phosphate).

- Validate target engagement via X-ray crystallography or surface plasmon resonance (SPR).

- Cross-reference with structurally analogous APIs like Lopinavir, where the compound’s tetrahydropyrimidinone moiety is critical for binding .

Q. What advanced analytical methods are suitable for quantifying trace impurities?

- LC-MS/MS : Detects sub-ppm impurities using a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in water/acetonitrile gradient.

- NMR-assisted DOSY : Differentiates impurities with similar retention times by diffusion coefficients .

- ICP-MS : Validates metal catalyst residues (e.g., Pd from hydrogenation) .

Q. How does the tetrahydropyrimidinone ring influence metabolic stability?

The 2-oxotetrahydropyrimidin-1(2H)-yl group enhances metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with non-cyclic analogs show 3-fold longer half-life in hepatic microsomes. However, esterase-mediated hydrolysis of the butanoic acid moiety remains a liability, requiring prodrug strategies .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding to HIV-1 protease (PDB: 1MUI), highlighting hydrogen bonds with Asp25/Asp29.

- MD simulations (GROMACS) : Assess conformational stability of the tetrahydropyrimidinone ring under physiological pH .

- ADMET Prediction (SwissADME) : Forecasts blood-brain barrier penetration (low) and hERG liability (negligible) .

Methodological Guidance for Data Interpretation

Q. How to resolve conflicting crystallographic vs. solution-phase structural data?

- SC-XRD : Confirms solid-state conformation (e.g., chair vs. boat ring geometry).

- NOESY NMR : Validates solution-phase intramolecular interactions (e.g., NOE between methyl and NH groups) .

- DFT calculations (Gaussian) : Compare theoretical and experimental IR/Raman spectra to identify conformational isomers .

Q. What strategies validate the compound’s role in multi-step synthetic pathways?

- Isotope labeling : Introduce ¹³C at the methyl group to track incorporation in APIs via LC-MS.

- Kinetic profiling : Monitor intermediate formation using inline PAT tools (e.g., ReactIR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.